Cas no 2248406-38-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate is a specialized chemical compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a furan-3-carboxylate moiety via an ester bond. The tert-butoxycarbonyl (Boc) group provides amine protection, enhancing stability during synthetic applications. This bifunctional structure is valuable in organic synthesis, particularly in peptide coupling and heterocycle derivatization, due to its reactivity and selective deprotection potential. The phthalimide group offers additional versatility as a masked amine precursor. Its well-defined reactivity profile makes it suitable for controlled functionalization in medicinal chemistry and materials science research. The compound's crystalline nature facilitates purification and characterization.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate structure
2248406-38-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate
CAS No:2248406-38-2
MF:C19H18N2O7
MW:386.355425357819
CID:5937819
PubChem ID:165725780
Update Time:2025-10-24

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate
    • EN300-6522249
    • 2248406-38-2
    • Inchi: 1S/C19H18N2O7/c1-19(2,3)27-18(25)20-9-12-8-11(10-26-12)17(24)28-21-15(22)13-6-4-5-7-14(13)16(21)23/h4-8,10H,9H2,1-3H3,(H,20,25)
    • InChI Key: GUVNNQSINXPQNW-UHFFFAOYSA-N
    • SMILES: O(C(NCC1=CC(=CO1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 386.11140092g/mol
  • Monoisotopic Mass: 386.11140092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 115Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate

Research Briefing on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate (CAS: 2248406-38-2)

Recent advances in chemical biology and medicinal chemistry have highlighted the significance of small molecule modulators in drug discovery and development. Among these, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate (CAS: 2248406-38-2) has emerged as a promising scaffold due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

The compound, characterized by its isoindole-1,3-dione core and furan carboxylate moiety, has been investigated as a key intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in constructing protease inhibitors and kinase modulators, owing to its ability to mimic peptide bonds while offering enhanced metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry reported its successful incorporation into novel covalent inhibitors targeting SARS-CoV-2 main protease, showing improved potency compared to earlier generations of inhibitors.

From a synthetic chemistry perspective, researchers have developed optimized routes for producing 2248406-38-2 with high yield and purity. A notable advancement comes from a 2024 Nature Protocols paper describing a one-pot procedure that combines phthalic anhydride derivatives with protected aminomethylfuran carboxylates under mild conditions. This method significantly reduces purification steps while maintaining >95% purity, addressing previous challenges in large-scale production.

Biological evaluations have revealed interesting structure-activity relationships. The tert-butoxycarbonyl (Boc) protecting group in this compound serves dual purposes - it facilitates synthetic manipulation while also contributing to membrane permeability. Recent in vitro studies using human cell lines demonstrated that derivatives of 2248406-38-2 exhibit preferential accumulation in cancer cells, suggesting potential applications in targeted drug delivery systems.

Emerging data from preclinical models indicate that this scaffold may have broader applications beyond its current use as an intermediate. A 2024 study in ACS Chemical Biology identified derivatives showing selective modulation of protein-protein interactions involved in inflammatory pathways. The unique spatial arrangement of the isoindole and furan rings appears to create a privileged pharmacophore capable of disrupting specific protein interfaces.

From a drug development standpoint, the compound's stability profile has been extensively characterized. Accelerated stability studies under ICH guidelines show that 2248406-38-2 maintains integrity under standard storage conditions for at least 24 months, making it suitable for long-term pharmaceutical applications. However, researchers note that careful control of humidity is required due to the compound's sensitivity to hydrolysis at the furan carboxylate ester linkage.

Future research directions highlighted in recent reviews include exploring the scaffold's potential in PROTAC (proteolysis targeting chimera) design and as a basis for developing covalent warheads with tunable reactivity. The compound's modular structure allows for systematic variation of both the isoindole and furan components, enabling rational design of derivatives with tailored biological properties.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylate represents a versatile building block with growing importance in medicinal chemistry. Its demonstrated utility in multiple therapeutic areas, combined with improved synthetic accessibility, positions it as a valuable tool for researchers developing next-generation small molecule therapeutics. Ongoing studies continue to uncover new applications for this scaffold, reinforcing its potential to contribute to addressing unmet medical needs.

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